molecular formula C23H27F3N4O3 B2480435 N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 922064-47-9

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No.: B2480435
CAS No.: 922064-47-9
M. Wt: 464.489
InChI Key: XTZZQCRECQDJFD-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a useful research compound. Its molecular formula is C23H27F3N4O3 and its molecular weight is 464.489. The purity is usually 95%.
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Scientific Research Applications

Potential Anticancer Agents

Research has identified compounds structurally similar to N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide as novel anticancer agents. These compounds exhibit potent topoisomerase I-targeting activity and cytotoxicity, indicating their potential for developing new cancer therapies. Specifically, variations at the 11-position of certain chemical analogs have shown significant effects on topoisomerase I-targeting activity and cytotoxicity, suggesting that structural modifications could modulate their therapeutic properties and effectiveness against cancer (Ruchelman et al., 2004).

Neurological Research Applications

Another study has explored the role of compounds related to this compound in modulating orexin receptors, which play a critical role in the maintenance of wakefulness and sleep regulation. The pharmacological blockade of orexin receptors by specific antagonists has been shown to promote sleep, providing insights into potential treatments for sleep disorders (Dugovic et al., 2009).

Synthesis and Chemical Analysis

The compound has also been involved in synthetic chemistry research, focusing on the Hofmann exhaustive methylation process. This research contributes to the understanding of chemical synthesis pathways and provides foundational knowledge for further pharmaceutical development (Rheiner & Brossi, 1962).

"Minimal" DNA-Intercalating Agents

Another study focused on phenyl-substituted derivatives of this compound as "minimal" DNA-intercalating agents. These agents have been synthesized and evaluated for their antitumor activity, contributing to the search for efficient cancer treatments with lower DNA association constants (Atwell et al., 1989).

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27F3N4O3/c1-29(2)20(16-6-11-19-15(13-16)5-4-12-30(19)3)14-27-21(31)22(32)28-17-7-9-18(10-8-17)33-23(24,25)26/h6-11,13,20H,4-5,12,14H2,1-3H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZZQCRECQDJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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